molecular formula C11H15ClFNO2 B2750588 Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 457654-51-2

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B2750588
CAS No.: 457654-51-2
M. Wt: 247.69
InChI Key: OPBAULNCDHDSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-fluorophenylalanine. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Ethyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
  • Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Uniqueness

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-fluoro substitution pattern may result in different binding affinities and selectivities compared to other fluorinated derivatives.

Properties

IUPAC Name

ethyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBAULNCDHDSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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